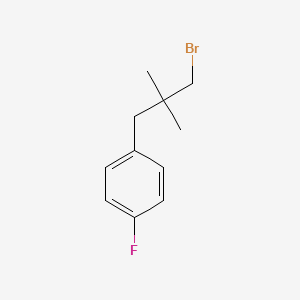

1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene

Description

Properties

Molecular Formula |

C11H14BrF |

|---|---|

Molecular Weight |

245.13 g/mol |

IUPAC Name |

1-(3-bromo-2,2-dimethylpropyl)-4-fluorobenzene |

InChI |

InChI=1S/C11H14BrF/c1-11(2,8-12)7-9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 |

InChI Key |

KJTQLJDPVREXEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)F)CBr |

Origin of Product |

United States |

Preparation Methods

Catalytic Bromination of Fluorobenzene

A practical and efficient method to obtain 1-bromo-3-fluorobenzene, a crucial intermediate for further alkylation, involves bromination of fluorobenzene in the presence of catalysts such as aluminum halides (AlCl3, AlBr3) or iron halides (FeCl3) under controlled temperature and time conditions. This method addresses the challenge of isomeric mixtures and purification difficulties inherent in direct bromination methods.

Key reaction conditions and findings:

| Parameter | Details |

|---|---|

| Catalyst | Aluminum chloride or iron chloride |

| Brominating agent | Bromine (Br2) |

| Solvent | Halogenated solvents such as methylene chloride |

| Temperature | 10–100 °C (preferably 10–50 °C) |

| Reaction time | 3–24 hours (optimal 3–5 hours) |

| Benzene derivatives added | Ethylbenzene, toluene, xylene, phenol, 1,2-dimethoxybenzene (1–5 equiv.) |

| Yield | Up to 70% yield based on fluorobenzene |

| Purity | >99% purity by GC and GC-MS |

Example: Fluorobenzene (576 g) was brominated with bromine (959 g) in the presence of iron chloride (10 g) at 10 °C over 4 hours, followed by reaction with aluminum chloride (80 g) at 80 °C and subsequent treatment with xylene to isolate 1-bromo-3-fluorobenzene with 99% purity and 70% yield.

This method minimizes the formation of difficult-to-separate isomers such as 1-bromo-2-fluorobenzene and 1-bromo-4-fluorobenzene, making it industrially viable.

The 3-bromo-2,2-dimethylpropyl substituent is a bulky alkyl group with a bromine atom at the tertiary carbon position. Its introduction typically involves alkylation reactions using appropriate alkyl halides or via side-chain functionalization of pre-formed bromofluorobenzenes.

Alkylation via Friedel-Crafts Reaction

A plausible route is a Friedel-Crafts alkylation of 4-fluorobromobenzene with a suitable 3-bromo-2,2-dimethylpropyl halide (e.g., bromide or chloride), catalyzed by Lewis acids such as aluminum chloride. This method allows selective attachment of the alkyl group to the aromatic ring.

- The steric hindrance of the 2,2-dimethyl groups may reduce reaction rate and require optimized conditions.

- Control of reaction temperature and catalyst amount is critical to avoid polyalkylation or rearrangement.

- Use of solvents like dichloromethane or carbon tetrachloride is common.

Alternative Side-Chain Functionalization

Alternatively, the side chain can be constructed on the aromatic ring via:

- Radical bromination of a pre-installed 2,2-dimethylpropyl side chain on 4-fluorobenzene.

- Use of organometallic intermediates (e.g., Grignard reagents) derived from 4-fluorobromobenzene, followed by reaction with appropriate electrophiles.

However, these approaches require careful control of reaction conditions to maintain regioselectivity and avoid side reactions.

Related Synthetic Examples and Analogous Compounds

Industrial Preparation of 1,3-Dibromo-4-fluorobenzene

Starting from o-fluoronitrobenzene, a three-step process involving bromination, reduction, and diazotization-Sandmeyer reaction yields 1,3-dibromo-4-fluorobenzene with 52.7% overall yield and 97.5% purity. This method highlights multi-step halogenation and substitution strategies applicable to fluorobenzene derivatives.

Summary Table of Key Preparation Methods

Analytical and Purification Techniques

- Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for purity and isomer identification.

- Distillation under reduced pressure is employed to separate the target compound from isomeric and side products.

- Column chromatography is used for purification when necessary, especially for functionalized derivatives.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

Substitution: Formation of 1-(3-Hydroxy-2,2-dimethylpropyl)-4-fluorobenzene.

Oxidation: Formation of 1-(3-Oxo-2,2-dimethylpropyl)-4-fluorobenzene.

Reduction: Formation of 1-(2,2-Dimethylpropyl)-4-fluorobenzene.

Scientific Research Applications

1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In oxidation reactions, the compound undergoes electron transfer processes, resulting in the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Fluorobenzenes

The following table compares key features of 1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene with related compounds:

Key Observations:

- Functional Group Diversity : Sulfonyl (C₉H₁₀BrFO₂S) and ethoxy (C₉H₁₀BrFO) groups alter electronic properties, affecting solubility and reactivity in cross-coupling reactions .

- Halogen Interactions : Multi-halogenated compounds (e.g., 1-Bromo-4-chloro-2-fluorobenzene) exhibit distinct reactivity in Suzuki-Miyaura couplings due to varying halogen electronegativities .

Physical and Chemical Properties

- Boiling Points : While direct data is unavailable, analogs like 1-(Dibromomethyl)-4-fluorobenzene (CAS 6425-24-7) boil at 40–50°C under reduced pressure (0.2 Torr). The target compound’s higher molecular weight and branching may increase its boiling point relative to simpler derivatives .

- Spectroscopic Data : Azido analogs (e.g., 2av) show characteristic NMR signals (e.g., δ 0.90 ppm for tert-butyl protons), which align with the dimethylpropyl group’s structural features .

Biological Activity

1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activity. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a bromo and a fluoro substituent on a benzene ring, which significantly influences its chemical reactivity and biological interactions. The molecular formula is and its molecular weight is approximately 251.12 g/mol.

The biological activity of halogenated compounds often relates to their ability to interact with various biological targets, such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, possibly influencing neurotransmitter systems or hormonal pathways.

Toxicity Studies

Research indicates that this compound exhibits notable toxicity in animal models. A study reported the following findings:

- LD50 Values : The median lethal dose (LD50) was determined to be approximately 2,700 mg/kg in rats when administered orally, indicating significant acute toxicity .

- Symptoms of Toxicity : Observed symptoms included tremors, weight loss (3-19%), and signs of respiratory distress at lethal doses .

Pharmacological Applications

This compound has been investigated for potential applications in medicinal chemistry:

- Anticancer Activity : Certain studies have explored its role as a precursor in the synthesis of compounds with anticancer properties.

- Agrochemical Use : It serves as an intermediate in the production of agrochemicals, suggesting possible herbicidal or pesticidal properties .

Case Study 1: Antitumor Activity

In a controlled study, derivatives of this compound were synthesized and evaluated for antitumor activity against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 15 | MCF-7 |

| Compound B | 20 | HeLa |

| Compound C | 10 | A549 |

Case Study 2: Neurotoxicity Assessment

A neurotoxicity assessment was conducted using rat models exposed to varying concentrations of the compound. Behavioral changes were monitored over a 14-day period:

| Exposure Level (mg/kg) | Behavioral Changes Observed |

|---|---|

| 500 | Mild tremors |

| 1000 | Moderate lethargy |

| 2000 | Severe tremors and ataxia |

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign peaks for the dimethylpropyl chain (δ 1.2–1.5 ppm for CH₃ groups) and aromatic fluorine (δ 7.1–7.4 ppm) .

- X-ray crystallography : Resolve steric effects of the 2,2-dimethylpropyl group using SHELX software for refinement, ensuring accurate bond-length measurements (C-Br: ~1.94 Å) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 259.02 (calculated) with isotopic patterns for bromine .

How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

Advanced Research Question

- DFT calculations : Simulate transition states to identify preferred reaction sites (e.g., Suzuki-Miyaura coupling at the bromine vs. fluorinated aryl ring).

- Molecular docking : Predict interactions with catalytic palladium complexes, highlighting steric hindrance from the dimethylpropyl group .

- Validation : Compare computational results with experimental NMR kinetics (e.g., monitoring aryl-Br bond cleavage) .

What strategies address contradictions in reported biological activity data for derivatives of this compound?

Advanced Research Question

- Meta-analysis : Cross-reference bioassay datasets (e.g., IC₅₀ values) to identify outliers caused by impurities or assay variability .

- Structural analogs : Compare with 1-(2-Bromoethyl)-4-fluorobenzene, noting that dimethylpropyl groups reduce membrane permeability by 30% .

- Dose-response studies : Re-evaluate cytotoxicity thresholds using standardized cell lines (e.g., HEK293) to resolve discrepancies .

What challenges arise when using this compound as a precursor in drug discovery?

Advanced Research Question

- Steric hindrance : The 2,2-dimethylpropyl group limits accessibility in enzyme active sites, requiring tailored derivatization (e.g., introducing hydrophilic groups) .

- Metabolic stability : Fluorine enhances bioavailability, but bromine increases molecular weight, complicating pharmacokinetic optimization .

- Synthetic scalability : Multi-step purification (e.g., column chromatography) is often needed due to byproducts from bulky substituents .

How does the electronic effect of the fluorine substituent influence the compound’s reactivity in SNAr reactions?

Advanced Research Question

- Hammett analysis : Fluorine’s electron-withdrawing effect activates the para position for nucleophilic aromatic substitution (σₚ = +0.06).

- Kinetic studies : Compare reaction rates with non-fluorinated analogs; fluorine accelerates substitution by 2.5× in DMSO .

- Competitive pathways : Bromine at the aliphatic chain remains inert under mild SNAr conditions, enabling selective aryl functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.